Flomoxef sodium
CAS No.: 92823-03-5
Cat. No.: VC21340304
Molecular Formula: C15H17F2N6NaO7S2
Molecular Weight: 518.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 92823-03-5 |
---|---|
Molecular Formula | C15H17F2N6NaO7S2 |
Molecular Weight | 518.5 g/mol |
IUPAC Name | sodium;(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C15H18F2N6O7S2.Na/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24;/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27);/q;+1/p-1/t12-,15+;/m1./s1 |
Standard InChI Key | PPPZBOLFWGINKN-YLCXCWDSSA-M |
Isomeric SMILES | CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] |
SMILES | COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] |
Canonical SMILES | COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)[O-])NC(=O)CSC(F)F.[Na+] |
Appearance | White to Off-White Solid |
Chemical Composition and Structural Properties
Molecular Identity and Classification
Flomoxef sodium belongs to the oxacephem family of antibiotics, representing a significant evolution in β-lactam inhibitor development. The compound was initially synthesized in 1982 by Shionogi & Co. in Osaka, Japan, with the specific goal of overcoming disulfiram-like reactions associated with earlier cephalosporins . As a sodium salt variation of the parent compound, flomoxef sodium maintains comparable biological activity to its free acid form while offering substantially improved water solubility and stability characteristics that enhance its pharmaceutical utility .
The molecular formula of flomoxef sodium is C₁₅H₁₈F₂N₆NaO₇S₂, with a corresponding molecular weight of 518.45 daltons . This precise structural composition contributes to its specific antimicrobial properties and pharmacokinetic behavior. The compound's enhanced solubility in aqueous media, compared to its acid counterpart, makes it particularly suitable for clinical applications requiring parenteral administration.
Physical and Chemical Characteristics
Flomoxef sodium demonstrates excellent solubility properties that are critical to its pharmaceutical applications. The compound achieves solubility of approximately 250 mg/mL (482.21 mM) in water, though ultrasonic assistance may be required to achieve complete dissolution . Similar solubility levels are observed in dimethyl sulfoxide (DMSO), where concentrations of at least 250 mg/mL can be attained . These solubility characteristics facilitate the preparation of pharmaceutical formulations suitable for clinical use.
For research and laboratory applications, proper storage conditions for flomoxef sodium are essential to maintain compound integrity. The recommended storage temperature is -20°C in sealed containers, with special attention to protecting the compound from moisture and light exposure . When preparing stock solutions, it is advisable to divide them into separate aliquots to prevent degradation through repeated freeze-thaw cycles. Stock solutions stored at -80°C maintain stability for approximately six months, while those at -20°C should be utilized within one month for optimal results .
Mechanism of Action and Antimicrobial Activity
Cellular Targets and Inhibition Mechanisms
The antimicrobial activity of flomoxef sodium originates from its ability to disrupt bacterial cell wall synthesis through specific molecular interactions. As a β-lactam inhibitor, the compound binds to penicillin-binding proteins within bacterial cells, effectively preventing the critical transpeptidation step in peptidoglycan synthesis . This mechanism directly impairs the integrity of bacterial cell walls, leading to structural instability and ultimately resulting in bacterial cell death.
The specific molecular interactions involved in this process reflect the common mode of action shared among β-lactam antibiotics, yet with distinctive properties that contribute to flomoxef sodium's particular spectrum of activity. The compound's effectiveness against resistant strains suggests specialized binding characteristics that help overcome common resistance mechanisms.
Antimicrobial Spectrum and Potency
Flomoxef sodium demonstrates an impressively broad spectrum of antimicrobial activity, exhibiting effectiveness against both Gram-positive and Gram-negative bacterial pathogens. Notably, the compound shows excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), which represents a significant advantage in clinical settings where resistance to conventional antibiotics is increasingly problematic . Additionally, flomoxef sodium has demonstrated efficacy against Nocardia species, further expanding its clinical utility .
Recent research has indicated that flomoxef sodium may also be active against extended-spectrum beta-lactamase (ESBL)-producing bacteria, which are responsible for numerous difficult-to-treat infections in healthcare settings . This activity against resistant organisms underscores the compound's importance in the contemporary antimicrobial arsenal, particularly as antibiotic resistance continues to pose serious challenges to global public health.
Synthesis and Manufacturing Processes
Critical Parameters and Quality Control
A critical aspect of flomoxef sodium preparation is maintaining the precise balance of sodium bicarbonate in the reaction. Research has demonstrated that excessive sodium bicarbonate can lead to elevated sodium ion content in the final product, which presents potential risks for direct intravenous administration . Conversely, insufficient sodium bicarbonate results in incomplete reaction and the presence of unreacted flomoxef acid in the product, which can compromise both stability and therapeutic efficacy .
The quality of raw materials used in the preparation process significantly impacts the final product. Both flomoxef acid and sodium bicarbonate may contain impurities and have actual content below their labeled values, which complicates the determination of precise quantities required for optimal reaction . This challenge necessitates careful quality control measures throughout the manufacturing process.
The preparation method described in the literature can consistently produce flomoxef sodium with purity levels of 99% or higher . Additionally, the residual quantity of 1-hydroxyethyl-5-thiol group-1H-tetrazole, a potential impurity, is maintained at levels below 0.2%, ensuring compliance with Japanese Pharmacopoeia JP16 standards . Nuclear magnetic resonance (NMR) spectroscopy serves as an effective analytical method for confirming the complete conversion of flomoxef acid to flomoxef sodium, as evidenced by characteristic shifts in the spectra .
Clinical Applications and Therapeutic Efficacy
Therapeutic Indications
Flomoxef sodium has established clinical utility across a range of bacterial infections, demonstrating particular value in respiratory tract infections and bone diseases, including osteoporosis . The compound's broad-spectrum antimicrobial activity makes it suitable for treating infections caused by both Gram-positive and Gram-negative pathogens, including those demonstrating resistance to other antibiotics.
In pediatric medicine, flomoxef sodium has been successfully employed in the treatment of various conditions including bacterial pneumonia, acute tonsillitis, acute enterocolitis, cellulitis, and urinary tract infections . This versatility in application across different infection types underscores the compound's clinical value and adaptability to diverse therapeutic scenarios.
Clinical Efficacy Studies
Clinical investigations have consistently demonstrated the therapeutic efficacy of flomoxef sodium across different patient populations. In a pediatric study involving patients ranging from 6 months to 14 years of age, the antibiotic was administered at dosages between 57-150 mg/kg daily, with treatment durations spanning from 5 to 18 days . The outcomes were uniformly positive, with all nine cases in the study showing either good or excellent clinical responses (specifically, excellent results in four cases and good results in five cases) . This high rate of clinical success supports the compound's effectiveness in pediatric infectious diseases.
More recent research has focused on comparing the clinical utility of flomoxef with other antimicrobial agents. One notable study evaluated flomoxef against cefmetazole in the treatment of urinary tract infections, with a particular emphasis on cases involving extended-spectrum beta-lactamase (ESBL)-producing bacteria . The findings indicated that flomoxef demonstrates comparable effectiveness to cefmetazole in this clinical context, without significant concerns regarding adverse events such as Clostridioides difficile infection . This comparative effectiveness further validates flomoxef sodium as a valuable option in the antimicrobial treatment arsenal.
Market Dynamics and Research Landscape
Current Market Status and Analysis
The flomoxef sodium market represents a significant segment within the pharmaceutical industry, with ongoing analysis and forecasting activities tracking its development . Research methodologies employed in market analysis include both primary and secondary research approaches, providing comprehensive insights into market dynamics .
Primary research efforts in market analysis incorporate data collection from diverse stakeholders in the flomoxef sodium value chain, including manufacturers, raw material suppliers, distributors, and end users . This multi-faceted approach ensures a holistic understanding of market conditions and trends. Secondary research components draw from numerous sources, including company reports, publications from non-profit organizations, industry associations, government publications, and economic and demographic data .
Research Trends and Future Directions
Current research trends in flomoxef sodium focus on comparative studies evaluating its efficacy against other antimicrobial agents, particularly in the context of resistant bacterial infections. One notable example is research comparing flomoxef with cefmetazole for treating urinary tract infections caused by extended-spectrum beta-lactamase (ESBL)-producing bacteria . Such comparative studies provide valuable insights into the relative advantages and applications of different antimicrobial options in clinical practice.
The research landscape continues to evolve, with emerging investigations likely to explore further applications of flomoxef sodium against resistant pathogens and in diverse clinical contexts. As antimicrobial resistance remains a global health challenge, compounds like flomoxef sodium that demonstrate activity against resistant organisms hold particular research interest and potential clinical significance.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume